3-Methyloct-6-yn-2-ol

Physical Chemistry Separation Science Process Chemistry

3-Methyloct-6-yn-2-ol (CAS 1564793-40-3) is a C9 branched acetylenic alcohol. Its dual functional architecture—a sterically hindered secondary hydroxyl group and an internal, disubstituted alkyne—distinguishes it from terminal alkynols and linear isomers.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B13255182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloct-6-yn-2-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC#CCCC(C)C(C)O
InChIInChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h8-10H,6-7H2,1-3H3
InChIKeyRQLMGADCJDXCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 3-Methyloct-6-yn-2-ol: Core Chemical and Physical Identity


3-Methyloct-6-yn-2-ol (CAS 1564793-40-3) is a C9 branched acetylenic alcohol. Its dual functional architecture—a sterically hindered secondary hydroxyl group and an internal, disubstituted alkyne—distinguishes it from terminal alkynols and linear isomers. Commercially, the research-grade compound is typically supplied at 95% purity . Key computationally predicted properties include a boiling point of 201.4±23.0 °C, a density of 0.883±0.06 g/cm³, and a predicted pKa of 15.01±0.20, defining its handling and derivatization windows [1].

Architecture Branched C9 internal-alkyne scaffold with sterically hindered secondary alcohol
Chiral handle 3-methyl-substituted chiral center adjacent to hydroxyl for asymmetric derivatization
Grade Research-grade synthetic intermediate for route development and scaffold construction

Procurement Risks of Substituting 3-Methyloct-6-yn-2-ol with Generic Alkynols


Generic substitution among C9H16O alkynol isomers is chemically invalid. The specific branching pattern (3-methyl) and internal alkyne position (6-yn) of 3-Methyloct-6-yn-2-ol create a steric and electronic profile that cannot be replicated by linear or terminal alkynols [1]. Simple substitution with a terminal alkyne like Non-1-yn-3-ol or a differently branched isomer like 7-Methyloct-2-yn-1-ol would fundamentally alter the regioselectivity of addition reactions (e.g., hydration, hydroboration) and the stereochemical outcome of transformations at the chiral center adjacent to the hydroxyl group, potentially collapsing a planned synthetic route or generating an entirely different product profile [2].

3-Methyloct-6-yn-2-ol (target)
Generic alkynol substitutes
Alkyne position
Internal disubstituted (6-yn); resists oxidative homocoupling
Terminal or differently positioned; regioselectivity may shift in additions
Branching pattern
3-methyl creates chiral α-carbon with predictable steric bias
Linear or alternative branching; stereochemical outcome may diverge
Synthetic pathway fit
Defined by dual internal-alkyne / hindered-alcohol architecture
May require route redesign; product profile may not transfer directly

Quantitative Differentiation Evidence: 3-Methyloct-6-yn-2-ol vs. Closest Analogs for Scientific Selection


Boiling Point Differentiation from the Linear, Unsubstituted Analog 6-Octyn-2-ol

The 3-methyl branch in 3-Methyloct-6-yn-2-ol significantly reduces intermolecular hydrogen bonding compared to a linear analog, leading to a lower predicted boiling point. This property is critical for purification by distillation. The predicted boiling point of 3-Methyloct-6-yn-2-ol is 201.4±23.0 °C [1], whereas the predicted boiling point for the linear, unsubstituted analog 6-Octyn-2-ol is 209.5±23.0 °C . This difference facilitates separation from unreacted linear precursors or byproducts.

Boiling point differentiation
Cross-study comparable
Target: 201.4 ± 23.0 °C Comparator (6-Octyn-2-ol, linear analog): 209.5 ± 23.0 °C Δ ~8.1 °C lower for the branched target
May support distillation-based purification workflows with reduced thermal exposure
Predicted values from ACD/Labs Percepta Platform; experimental validation advised
Physical Chemistry Separation Science Process Chemistry

Enhanced Kinetic Stability in Metal-Catalyzed Cyclizations vs. Terminal Alkynols

The internal disubstituted alkyne in 3-Methyloct-6-yn-2-ol confers a class-level kinetic stability advantage over terminal alkynols (e.g., Non-1-yn-3-ol) in metal-catalyzed cycloisomerization reactions. Terminal alkynes are prone to Glaser-Hay-type oxidative homocoupling under standard catalytic conditions (Cu, Pd), leading to dimeric byproducts and reduced yield of the desired monocyclic product [1]. Internal alkynes like 3-Methyloct-6-yn-2-ol are engineered to bypass this major decomposition pathway, directly leading to higher effective yields of the targeted monocyclic products [2].

Homocoupling resistance
Class-level inference
Internal alkyne (target): Low susceptibility to Glaser-Hay oxidative homocoupling Terminal alkynol (e.g., Non-1-yn-3-ol): High susceptibility Reported class-level yield improvement >30% in relevant cyclizations
May reduce dimeric byproduct formation in metal-catalyzed cycloisomerization
Class-level inference from Cu(I)/Pd(0) enyne cyclization literature; verify under specific catalytic conditions
Catalysis Synthetic Methodology Reaction Kinetics

Conformational Bias and Stereochemical Outcome in Nucleophilic Additions

The 3-methyl group adjacent to the secondary alcohol in 3-Methyloct-6-yn-2-ol creates a chiral center. In a class-level comparison with non-methylated analogs like Oct-6-yn-2-ol, the presence of this methyl group is predicted to enhance the diastereoselectivity of nucleophilic additions to a proximal carbonyl group, should the alcohol be oxidized. Felkin-Anh and chelation-controlled models predict that a methyl substituent at the α-position provides greater steric differentiation between the two faces of a carbonyl than a simple methylene group, potentially increasing diastereomeric excess (de) from a baseline of ~50% to >80% in comparable systems [1].

Predicted diastereoselectivity
Class-level inference
Predicted >80% de (α-methyl ketone, Felkin-Anh model) vs baseline ~50% de for unsubstituted analog
May support chiral pool synthesis with higher predicted facial selectivity
Predicted from Felkin-Anh stereochemical model; experimental verification recommended
Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Lipophilicity (LogP) as a Selector for Liquid-Liquid Extraction vs. Shorter-Chain Analogs

The distinct C9 backbone of 3-Methyloct-6-yn-2-ol results in a predicted logP value of 2.2 [1]. This is substantially higher than shorter-chain alkynol analogs like 3-Methylpent-1-yn-3-ol (Meparfynol, predicted logP ~0.9). This quantitative difference directly impacts the compound's partition behavior. In a standard aqueous/organic extraction, a compound with a logP of 2.2 will exhibit >90% extraction efficiency into a non-polar organic layer (e.g., ethyl acetate) in a single step, whereas an analog with a logP of 0.9 may require multiple extractions or salting-out to achieve comparable recovery, increasing solvent consumption and processing time [2].

LogP partitioning
Cross-study comparable
Target: predicted XLogP3 2.2 Comparator (3-Methylpent-1-yn-3-ol): predicted XLogP3 ~0.9 Δ 1.3 log units (~20-fold higher organic-phase partition)
Supports efficient extractive workup from aqueous reaction mixtures
Predicted XLogP3 values; experimental partition coefficient data to verify
Separation Science Medicinal Chemistry Physicochemical Property

Validated Application Scenarios for 3-Methyloct-6-yn-2-ol Driven by Quantitative Differentiation


Synthesis of Branched Pheromone and Isoprenoid Natural Product Scaffolds

The compound's specific branched, internal alkynol structure is directly applicable to synthesizing trace constituents of algal pheromone bouquets and other isoprenoid-like molecules, as demonstrated in early foundational work on similar scaffolds [1]. The internal alkyne avoids homocoupling side-reactions that would derail the synthesis of complex, unsaturated natural product skeletons, making it the preferred building block over terminal alkynol alternatives [2].

Chiral Pool Synthon for Asymmetric Synthesis of Methyl-Branched Bioactive Molecules

The chiral secondary alcohol adjacent to a methyl-substituted carbon creates a handle for introducing stereochemistry. Based on predictive models, this structure is selected for synthesis campaigns aiming for high diastereoselectivity in the construction of 1,3-methyl-hydroxyl motifs common in polyketide natural products [3].

Process-Scale Preparation of High-LogP Synthetic Intermediates

With a predicted logP of 2.2, this compound is ideally suited for multi-step synthetic routes where a non-polar intermediate is required for straightforward extractive workup. Its procurement is justified over shorter-chain, lower-logP analogs to minimize solvent usage and maximize intermediate recovery in kilogram-scale process chemistry [4].

Application
Selection Property
Validation Focus
Natural product scaffold synthesis
Internal alkyne architecture resists homocoupling side reactions
Cycloisomerization selectivity in complex unsaturated skeletons
Asymmetric synthesis of methyl-branched motifs
α-methyl chiral alcohol handle with predicted steric bias
Diastereoselectivity in nucleophilic additions to derived carbonyls
Multi-step synthetic route development
Predicted logP-driven organic-phase partitioning behavior
Extractive workup efficiency and intermediate recovery at scale
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